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molecular formula C3H5NO B165350 Lactonitrile CAS No. 78-97-7

Lactonitrile

Cat. No. B165350
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Patent
US04309566

Procedure details

A solution of 3.7 grams (0.052 mole) of 2-hydroxypropionitrile in 8.9 grams (0.10 mole) of pyridine was prepared. To this stirred solution at ambient temperature was added 10.4 grams (0.05 mole) of 2,6-dichlorobenzoyl chloride dropwise during a 20 minute period. The exothermic reaction caused the temperature of the reaction mixture to rise to 50°. The reaction mixture was heated at 75°-80° for 75 minutes. The cooled reaction mixture was poured into 150 ml of water and the mixture was stirred. The mixture was extracted with 200 ml of diethyl ether. The extract was washed with three portions of 30 ml each of an aqueous solution of 3% hydrochloric acid, then three portions of 30 ml each of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to an amber oil. The oil solidified and the solid was recrystallized from hexane-diethyl ether to give an oily semi-solid. The semi-solid and mother liquor were combined and concentrated under reduced pressure to an oil. An attempt to sublime the oil failed. The oil was distilled under reduced pressure using a short-path distilling system to give 3.1 grams of 2-cyanoethyl 2,6-dichlorobenzoate; bp 117°/0.005 mm. The oil product solidified; mp 45°-46° C. The nmr and the ir spectra were consistent with the proposed structure.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1C=C[CH:4]=[CH:3][CH:2]=1.[Cl:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:9]=1[C:10](Cl)=[O:11].[OH2:18]>>[OH:11][CH:3]([CH3:4])[C:2]#[N:1].[Cl:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:9]=1[C:10]([O:18][CH2:4][CH2:3][C:2]#[N:1])=[O:11]

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to 50°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 75°-80° for 75 minutes
Duration
75 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 200 ml of diethyl ether
WASH
Type
WASH
Details
The extract was washed with three portions of 30 ml each of an aqueous solution of 3% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to an amber oil
CUSTOM
Type
CUSTOM
Details
the solid was recrystallized from hexane-diethyl ether
CUSTOM
Type
CUSTOM
Details
to give an oily semi-solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(C#N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.052 mol
AMOUNT: MASS 3.7 g
Name
Type
product
Smiles
ClC1=C(C(=O)OCCC#N)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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